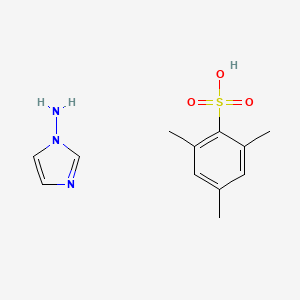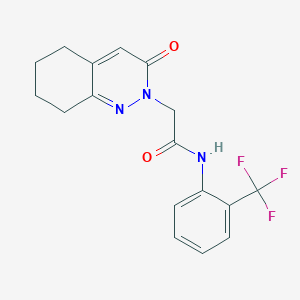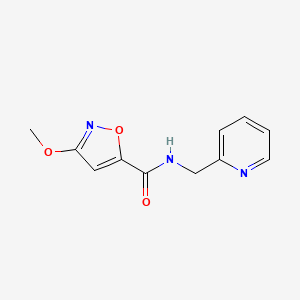![molecular formula C21H15ClN4O3 B2424163 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-92-3](/img/structure/B2424163.png)
3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole and pyrazolopyrimidine are two types of heterocyclic compounds that have similar structures to the compound you mentioned . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions (MCRs) and cycloaddition reactions . For example, the synthesis of a new polyheterocyclic compound was done under a microwave-assisted one-pot process involving a sequential combination of several compounds .Molecular Structure Analysis
The molecular structure of these compounds often contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Heteroaromatization and Antimicrobial Activity
- Heteroaromatization with 4-Hydroxycoumarin Part II : This study involved the synthesis of novel pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives. The antimicrobial activity of some synthesized compounds was tested, showcasing their potential in developing new antimicrobial agents (El-Agrody et al., 2001).
Synthesis and Antiviral Activity
- Synthesis and antiviral activity of certain guanosine analogues : This research synthesized sugar-modified nucleoside derivatives to evaluate their antiviral activity against the Semliki Forest virus, contributing to the search for new antiviral compounds (Kini et al., 1991).
Antimicrobial and Antioxidant Activities
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : Novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating their usefulness in antimicrobial treatment (Bektaş et al., 2007).
- Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents : This study synthesized spiroindolinones with potent antioxidant activities, highlighting their potential as therapeutic agents for oxidative stress-related diseases (Karalı et al., 2010).
Anti-Proliferative Agents
- Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo[4',5':3,4] pyrrolo[2,1-f]purines as Potent Anti-Proliferative Agents : This research synthesized novel pyrrolo[2,1-f]purine derivatives evaluated for their anti-proliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Sucharitha et al., 2021).
Structural Elucidation and Synthesis
- Synthesis, Crystallographic and Theoretical Investigation of 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine : This study provided insights into the structural elucidation of triazolopurine derivatives, confirming their structures through X-ray analysis and theoretical calculations, showcasing the importance of structural analysis in understanding the chemical properties of such compounds (Yahyazadeh & Daneshmandi, 2013).
Eigenschaften
IUPAC Name |
2-benzyl-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDDGJDKDSMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetate](/img/structure/B2424081.png)
![ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate](/img/structure/B2424082.png)
![N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)
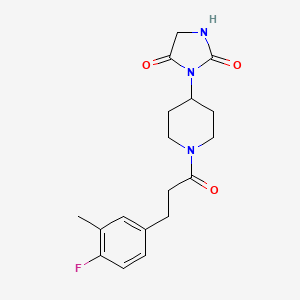
![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)
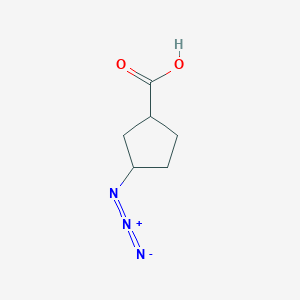
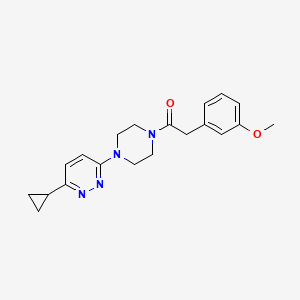
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)
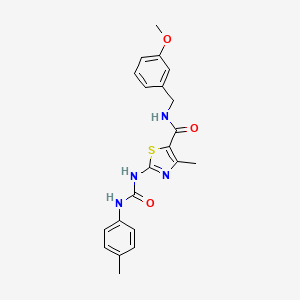
![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)
